7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazoloquinazoline core, which is fused with a furan ring and substituted with tert-butyl and phenyl groups. The structural complexity of this compound makes it a valuable subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted anilines under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with a halogenated pyrazoloquinazoline intermediate in the presence of a palladium catalyst.
Substitution with tert-butyl and phenyl groups: These groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using tert-butyl chloride and benzoyl chloride as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Furanones.
Reduction: Reduced pyrazoloquinazoline derivatives.
Substitution: Functionalized pyrazoloquinazoline derivatives.
Scientific Research Applications
7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic functions.
Modulate signaling pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses.
Induce apoptosis: In cancer cells, it can trigger programmed cell death through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Pyrazoloquinoline derivatives: These compounds have a similar fused ring structure and are studied for their pharmacological properties.
Uniqueness
7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and tert-butyl group enhances its stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C24H25N3O |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
7-tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H25N3O/c1-24(2,3)17-11-12-20-18(14-17)22(21-10-7-13-28-21)26-23-19(15-25-27(20)23)16-8-5-4-6-9-16/h4-10,13,15,17H,11-12,14H2,1-3H3 |
InChI Key |
CEIQREFDKPTNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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